molecular formula C10H9NO3 B2982400 3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 4872-58-6

3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No. B2982400
CAS RN: 4872-58-6
M. Wt: 191.186
InChI Key: HUFSZQCZMWZMKT-UHFFFAOYSA-N
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Description

3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 . It is a member of the isoxazole family, a group of five-membered heterocyclic compounds that are commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid consists of a five-membered isoxazole ring attached to a phenyl group and a carboxylic acid group . The isoxazole ring is a heterocyclic compound containing two adjacent nitrogen and oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and often involve the formation of new bonds at the 3, 4, or 5 positions of the isoxazole ring . For example, Baranov and his group synthesized 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives .


Physical And Chemical Properties Analysis

3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid has a molecular weight of 191.18 . Its density is approximately 1.3 g/cm3 , and its refractive index is 1.62 .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • Scientific Field: Pharmacology
  • Application Summary: Isoxazole derivatives have shown potential antibacterial and antifungal activity .
  • Results or Outcomes: The specific results are not provided in the source, but the compounds were described as showing “potential” activity, suggesting that they were effective to some degree .

Drug Discovery

  • Scientific Field: Drug Discovery
  • Application Summary: Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
  • Results or Outcomes: The specific results are not provided in the source, but the isoxazole core structure has been found in many drugs, suggesting that it is a useful scaffold in drug discovery .

Metal-Free Synthetic Routes

  • Scientific Field: Organic Chemistry
  • Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It’s significant in the field of drug discovery and there’s a need to develop new eco-friendly synthetic strategies .
  • Results or Outcomes: The review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Synthesis of 3,5-Disubstituted Isoxazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Isoxazole derivatives display a wide spectrum of biological activities. Several isoxazole derivatives such as cloxacillin, isocarboxazid, dicloxacillin, glisoxepide, leflunomide, oxacillin, and valdecoxib are well-known drugs exhibiting different chemotherapeutic activities .
  • Methods of Application: There are many synthetic approaches to isoxazoles. The most common strategies to access 3,5-disubstituted isoxazoles involve oxidation of 2-isoxazolines, cyclisation of alkynyl oxime ethers, condensation of hydroxylamine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds, and cyclisation of α,β-unsaturated oximes or β-keto oximes .
  • Results or Outcomes: The 1,3-dipolar cycloaddition reaction between alkyne and nitrile oxide is a direct and extensively used approach to afford numerous isoxazole derivatives .

Anticancer Activity

  • Scientific Field: Pharmacology
  • Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Functionalized isoxazole scaffolds show different biological activities such as anticancer .
  • Results or Outcomes: The specific results are not provided in the source, but the isoxazole core structure has been found in many drugs, suggesting that it is a useful scaffold in drug discovery .

Synthesis of Trisubstituted Pyrazoles/Disubstituted Isoxazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: α-Halohydrazones/ketoximes are transformed into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base .
  • Results or Outcomes: Proper functionalization of α-haloketoximes and a change of conditions also allowed the chemoselective synthesis of chromenone-oximes as well as rearranged isoxazoles .

Future Directions

The development of new synthetic strategies for isoxazole derivatives, including 3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid, is a significant area of research . Given the wide range of biological activities exhibited by isoxazole derivatives, further exploration of these compounds could lead to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFSZQCZMWZMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid

Citations

For This Compound
3
Citations
Y Brinkmann, RJ Madhushaw, R Jazzar… - Tetrahedron, 2007 - Elsevier
The synthesis of the chiral ligand (R,R)-BIPHOP-F is detailed. Its coordination to a cationic cyclopentadienyl ruthenium fragment generates [Ru (acetone)(R,R)-BIPHOP-F)Cp][SbF 6 ], a …
Number of citations: 62 www.sciencedirect.com
DP Curran, GR Hale, SJ Geib, A Balog, QB Cass… - Tetrahedron …, 1997 - Elsevier
A new strategy for asymmetric induction termed the ‘prochiral auxiliary’ approach is introduced. Reactions of acylating agents with prochiral N-methyl-o-tert-butyl aniline provide anilides …
Number of citations: 143 www.sciencedirect.com
GR Hale - 1999 - search.proquest.com
This dissertation details our efforts to gain a better understanding of the conformational stability of atropisomeric anilide systems and to develop a “prochiral auxiliary” based upon this …
Number of citations: 2 search.proquest.com

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